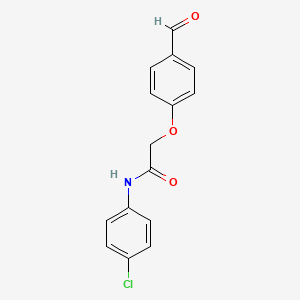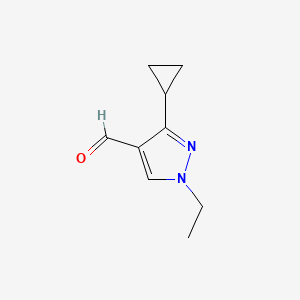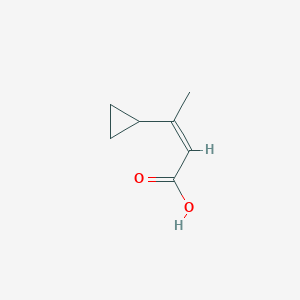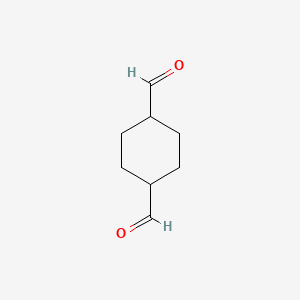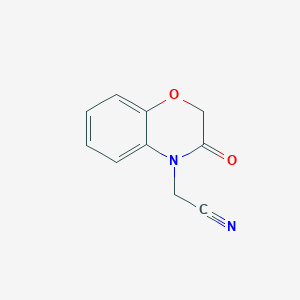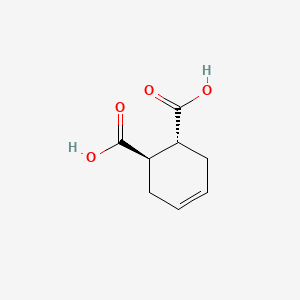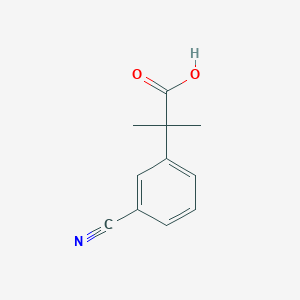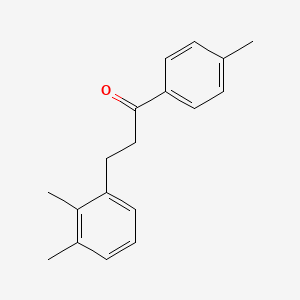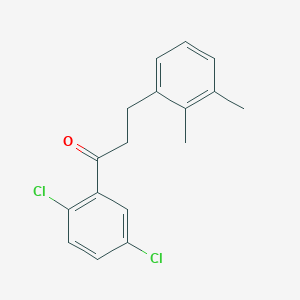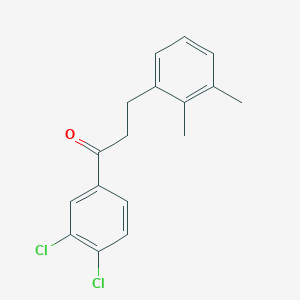
3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone
Übersicht
Beschreibung
3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone is a synthetic organic compound . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone is C15H10Cl2O3. The molecular weight is 309.1 g/mol. The compound has a complexity of 353, a rotatable bond count of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a topological polar surface area of 35.5, and a heavy atom count of 20 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone include its molecular formula (C15H10Cl2O3), molecular weight (309.1 g/mol), and its structure . Unfortunately, specific details such as melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen
Transformation in Water Treatment
Research on benzophenones, such as 3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone, has shown that during water treatment processes, these compounds can undergo significant transformations. For instance, the study by Liu et al. (2016) found that 4-hydroxyl benzophenone can react with disinfectant chlorine during chlorination disinfection, leading to the formation of toxic by-products, including 3,5-dichloro-4-hydroxybenzophenone, which may increase acute toxicity (Liu, Wei, Liu, & Du, 2016).
Stability and Toxicity in Chlorinated Water
Another study explored the stability and toxicity of chlorinated benzophenone-type UV filters in water. Zhuang et al. (2013) demonstrated the formation of chlorinated products, including 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, when benzophenone UV filters like BP3 and BP4 reacted with disinfection reagents. These chlorinated derivatives were found to be less stable and exhibited similar toxicity levels to the parent compounds, highlighting the ecological risks associated with these transformations (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).
Environmental and Health Impact
The environmental and health impacts of benzophenone derivatives have been a subject of concern. Guo et al. (2016) investigated the degradation of benzophenone-3 (BP-3) in aqueous solution by ozonation. They found that higher ozone doses could increase the toxicity of the solution due to the formation of more intermediates, suggesting the need for careful consideration of water treatment methods for these compounds (Guo, Lin, Xu, & Qi, 2016).
Anti-Tumor and Proapoptotic Effects
The potential therapeutic applications of benzophenone derivatives have been explored in cancer research. Prabhakar et al. (2006) synthesized novel benzophenone analogues and investigated their anti-tumor and proapoptotic effects on Ehrlich ascites tumor cells. Their results suggested these compounds could be potent anti-tumor agents (Prabhakar, Khanum, Jayashree, Salimath, & Shashikanth, 2006).
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-5-10(6-12(17)8-11)15(18)9-1-2-13-14(7-9)20-4-3-19-13/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNAZOVMJSPUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3024987.png)
